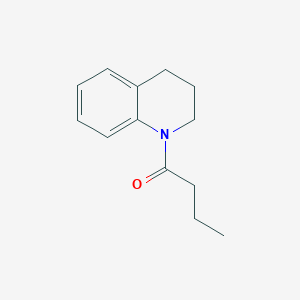

N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine

Übersicht

Beschreibung

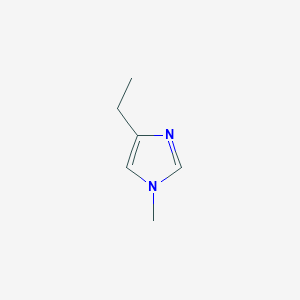

“N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds that can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The yield and melting point (M.P.) of the synthesized compounds can vary .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Chemical Reactions Analysis

The chemical reactions of “this compound” involve various functional groups. The 1H NMR spectrum shows singlet peaks assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include thermal stability, density, and optimal oxygen balance . The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A guanidine derivative, specifically N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide, was synthesized and analyzed using NMR, infrared spectroscopy, and elemental analysis (Balewski & Kornicka, 2021).

- Research on the protonation of polysubstituted 1,2,4-triazole, including structural studies of a hexabromotellurate salt derived from triazole compounds, was conducted (Fizer et al., 2021).

Novel Synthetic Approaches

- An innovative synthesis of a series of 1,3,5-trisubstituted-1,2,4-triazoles was reported, highlighting the cycloaddition reaction of C-phenyl-aminocarbonyl-N-arylnitrilimines with guanidine derivatives (Dalloul, 2014).

- A microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was developed, offering a novel approach for the preparation of these compounds (Tan, Lim, & Dolzhenko, 2017).

Chemical Reactions and Transformations

- The reaction between aminoguanidine and succinic acid under specific conditions, leading to various guanidine derivatives, was studied, revealing insights into reaction mechanisms and product formation (Chernyshev, Chernysheva, & Starikova, 2010).

- An unexpected reaction direction was discovered in the study of 6-amino-substituted 4-hydrazino-1,3,5-triazin-2(1H)-ones with formic acid, leading to the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines (Bakharev et al., 2015).

Molecular and Structural Characterization

- Structural and synthesis studies on 3-methyl-1H-1,2,4-triazole-5-amine acetate and related compounds provided insights into their molecular configurations and potential tautomeric conformations (Almeida et al., 2022).

- Research on guanidine-catalyzed asymmetric trimethylsilylcyanation of carbonyl compounds explored the use of modified guanidines as base catalysts, revealing their enantioselective potential (Kitani et al., 2005).

Zukünftige Richtungen

The future directions for “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” and its derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications , such as antibacterial activity , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities.

Result of Action

Compounds with a similar 1,2,4-triazole structure have demonstrated weak to high cytotoxic activities against different tumor cell lines .

Biochemische Analyse

Biochemical Properties

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication in bacteria . Additionally, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding and dipole interactions, which are facilitated by the triazole ring structure .

Cellular Effects

The effects of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of topoisomerase IV, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine prevents the enzyme from performing its function, leading to the disruption of DNA replication . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can result in changes in the levels of specific proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting bacterial growth and reducing inflammation . At higher doses, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can exhibit toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can influence the activity of enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides .

Transport and Distribution

The transport and distribution of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can bind to plasma proteins, facilitating its distribution throughout the body . These interactions are crucial for determining the bioavailability and efficacy of the compound.

Subcellular Localization

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Eigenschaften

IUPAC Name |

2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDGVQATWPQPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)

![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)